

Introduction: The Significance of Pyrazole and Isoxazole Scaffolds

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Compound of Interest

Compound Name: 3-((4-Bromo-1H-pyrazol-1-yl)methyl)isoxazole

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The convergence of pyrazole and isoxazole moieties within a single molecular entity, such as **3-((4-Bromo-1H-pyrazol-1-yl)methyl)isoxazole**, presents a compelling case for structural investigation. Pyrazole derivatives are recognized as "privileged scaffolds" in drug discovery, forming the core of numerous approved pharmaceuticals with a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2][3][4][5] Similarly, isoxazoles are crucial five-membered heterocyclic compounds known for their diverse pharmacological profiles, contributing to antimicrobial, anti-inflammatory, and anticancer agents.[6][7][8][9]

The precise three-dimensional arrangement of atoms within this hybrid molecule, dictated by its crystal structure, is paramount for understanding its physicochemical properties, potential intermolecular interactions, and, crucially, its structure-activity relationship (SAR) at biological targets.[4] This guide provides a robust framework for elucidating this critical structural information through single-crystal X-ray crystallography.

Part 1: Synthesis and Crystal Growth

A prerequisite for any crystallographic study is the availability of high-quality single crystals.^[10]^[11] The journey from a synthesized powder to a diffractable crystal is often the most challenging aspect of structure determination.

Synthesis of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)isoxazole

While a specific, published synthesis for this exact molecule was not found, a plausible synthetic route can be devised based on established organic chemistry principles for pyrazole and isoxazole synthesis.^[12]^[13] A potential pathway could involve the alkylation of 4-bromo-1H-pyrazole with a suitable 3-(halomethyl)isoxazole derivative. The reaction would likely proceed via nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of the isoxazole's methyl halide.

Protocol for Single Crystal Growth

The quality of the diffraction data is directly contingent on the quality of the crystal.^[10] The primary objective is to grow a single crystal of approximately 0.1-0.3 mm in each dimension, free from cracks, inclusions, and twinning.^[10]^[11]

Experimental Protocol: Slow Evaporation Method

- **Purification:** The crude synthesized product must be purified to the highest possible degree (>98%), typically using column chromatography or recrystallization, to remove impurities that can inhibit crystal growth.
- **Solvent Screening:** A range of solvents should be screened for their ability to dissolve the compound at elevated temperatures and for the compound to be sparingly soluble at room or lower temperatures. A typical starting point would include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof.
- **Crystallization Setup:**
 - Dissolve a small amount of the purified compound in a minimal volume of the chosen solvent (or solvent system) in a clean vial. Gentle heating may be applied to facilitate dissolution.

- Cover the vial with a cap that is not airtight, or with parafilm perforated with a few small holes made by a needle. This allows for slow evaporation of the solvent. .
- Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the lab. Temperature fluctuations should be minimized.
- Monitoring: Observe the vial periodically over several days to weeks for the formation of single crystals. Crystals that grow slowly are often of higher quality.[10]

Part 2: Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, the next phase involves irradiating them with X-rays and analyzing the resulting diffraction pattern to determine the arrangement of atoms.[11][14]

Data Collection

A modern single-crystal X-ray diffractometer, typically equipped with a CCD or CMOS detector, is used for this process.[15]

Experimental Protocol: Data Collection

- Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a goniometer head, often using a cryoloop and a cryoprotectant (like paratone-N oil) to prevent ice formation during cooling.[16]
- Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher resolution data.[17][18]
- Unit Cell Determination: A short series of diffraction images are collected to locate the diffraction spots. The positions of these spots are used to determine the dimensions and angles of the unit cell—the basic repeating unit of the crystal.[18]
- Full Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The exposure time for each frame and the total rotation range are optimized to ensure good signal-to-noise and data completeness.[14][15]

Data Reduction and Processing

The raw diffraction images are processed to integrate the intensities of each reflection and apply necessary corrections.

- **Integration:** The software measures the intensity of each diffraction spot.
- **Corrections:** Corrections are applied for factors such as the Lorentz effect, polarization, and absorption of X-rays by the crystal.
- **Scaling and Merging:** Data from different frames and orientations are scaled and merged to produce a single file of unique reflections with their corresponding intensities and standard uncertainties.

Part 3: Structure Solution and Refinement

The final stage involves converting the processed diffraction data into a three-dimensional atomic model.

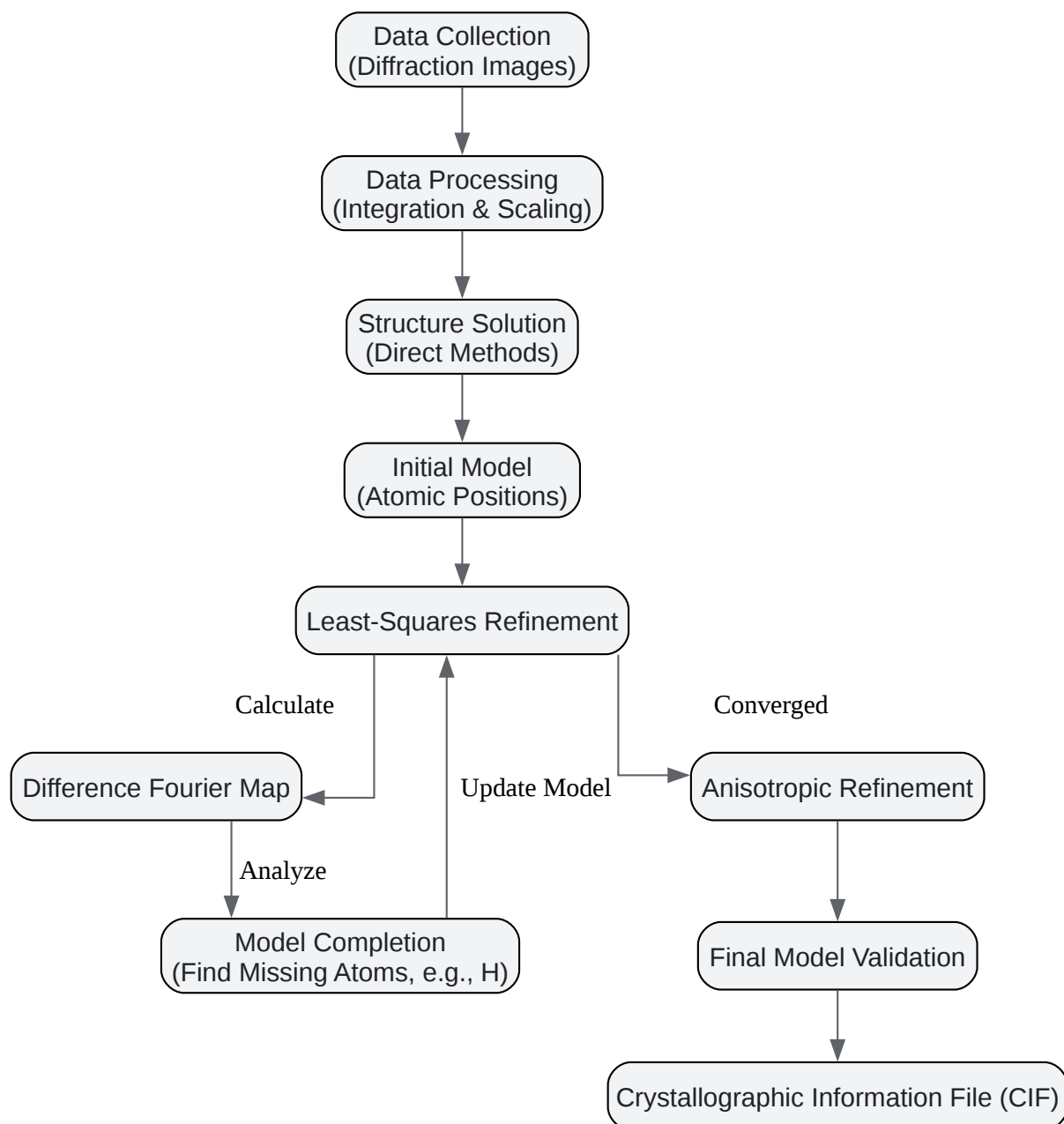
Structure Solution

The "phase problem" is the central challenge in crystallography: the intensities of the diffracted waves are measured, but their phases are lost.^[19] For small molecules like the target compound, direct methods are typically successful.^[18] These methods use statistical relationships between the intensities of strong reflections to derive initial phase estimates.^[18]

Structure Refinement

Once an initial model is obtained, it is refined to improve its agreement with the experimental data.^[17]^[20] This is an iterative process using least-squares minimization.^[18]

Workflow for Structure Solution and Refinement



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Caption: Workflow for X-ray crystal structure determination.

Refinement Steps:

- **Isotropic Refinement:** Initially, atoms are refined isotropically, meaning their thermal motion is modeled as a sphere.
- **Difference Fourier Maps:** A Fourier map is calculated using the difference between the observed and calculated structure factors. Peaks in this map indicate missing atoms (like hydrogens), while negative troughs can signify misplaced atoms.
- **Anisotropic Refinement:** For non-hydrogen atoms, thermal motion is refined anisotropically, modeling the thermal ellipsoid, which provides a more accurate representation of the electron density.^[17]
- **Hydrogen Atom Placement:** Hydrogen atoms are typically placed in calculated positions and refined using a "riding" model.
- **Validation:** The final model is validated using metrics like the R-factor (residual factor), which measures the agreement between the observed and calculated data, and by checking for chemically sensible bond lengths and angles.

Hypothetical Crystallographic Data Presentation

The final result of a successful crystal structure determination is a set of crystallographic data, typically presented in a standardized table. The following is a hypothetical example for **3-((4-Bromo-1H-pyrazol-1-yl)methyl)isoxazole**.

| Parameter | Hypothetical Value |
|---------------------------------|--|
| Chemical formula | C ₇ H ₅ BrN ₄ O |
| Formula weight | 241.05 g/mol |
| Temperature | 100(2) K |
| Wavelength (Mo K α) | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2 ₁ /c |
| Unit cell dimensions | |
| a | 8.5 Å |
| b | 12.1 Å |
| c | 9.3 Å |
| α | 90° |
| β | 105.2° |
| γ | 90° |
| Volume | 925.8 Å ³ |
| Z (molecules per unit cell) | 4 |
| Density (calculated) | 1.728 Mg/m ³ |
| Absorption coefficient | 4.5 mm ⁻¹ |
| F(000) | 480 |
| Crystal size | 0.20 x 0.15 x 0.10 mm ³ |
| Theta range for data collection | 2.5° to 27.5° |
| Reflections collected | 8500 |
| Independent reflections | 2100 [R(int) = 0.045] |
| Completeness to theta = 27.5° | 99.8 % |

| | |
|--------------------------------------|-------------------------------------|
| Data / restraints / parameters | 2100 / 0 / 155 |
| Goodness-of-fit on F^2 | 1.05 |
| Final R indices [$I > 2\sigma(I)$] | |
| R1 | 0.035 |
| wR2 | 0.085 |
| Largest diff. peak and hole | 0.45 and -0.38 e. \AA^{-3} |

Conclusion

The determination of the crystal structure of **3-((4-Bromo-1H-pyrazol-1-yl)methyl)isoxazole** is a critical step in characterizing this novel compound. By following the rigorous experimental and computational workflow outlined in this guide—from meticulous crystal growth to precise data collection and thorough structure refinement—researchers can obtain a detailed three-dimensional model. This structural blueprint is invaluable for understanding the molecule's inherent properties and for guiding future efforts in rational drug design and development.

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